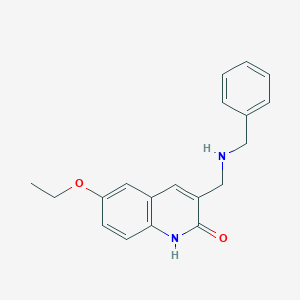

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one

Description

Historical Context and Significance of the Quinolinone Scaffold in Drug Discovery

The journey of quinoline (B57606) and its derivatives in science began with the isolation of quinine (B1679958) from cinchona bark in the 19th century, a landmark event that provided a powerful treatment for malaria. evitachem.comsmolecule.com This discovery spurred extensive research into the chemical synthesis and biological activities of quinoline-based compounds. evitachem.com The quinolinone backbone, characterized by a fused benzene (B151609) and pyridine (B92270) ring with a carbonyl group, has since been identified in numerous natural products and has become a cornerstone for the synthesis of novel therapeutic agents. The synthetic versatility of the quinolinone ring system allows for the creation of a vast array of structurally diverse derivatives, enabling chemists to fine-tune their pharmacological properties. Over the decades, this has led to the development of numerous drugs and clinical candidates.

Broad Spectrum of Pharmacological Activities Associated with Quinolinone Analogues

Quinolinone analogues have demonstrated a remarkable breadth of pharmacological activities, making them a subject of intense investigation for a variety of therapeutic applications. The ability to modify the quinolinone nucleus at various positions allows for the optimization of its interaction with different biological targets.

One of the most well-established activities of quinolinone derivatives is their efficacy as anticancer agents . They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle through various mechanisms, including the inhibition of protein kinases like EGFR and VEGFR, topoisomerases, and microtubules.

Beyond oncology, quinolinone derivatives have been extensively studied for their antimicrobial properties , including antibacterial and antifungal activities. evitachem.com The well-known fluoroquinolone antibiotics, such as ciprofloxacin, are a testament to the power of this scaffold in combating bacterial infections. evitachem.com

Furthermore, the quinolinone framework is associated with a wide range of other biological effects, including:

Anti-inflammatory activity

Antiviral effects, including activity against HIV evitachem.com

Antimalarial properties, continuing the legacy of quinine evitachem.com

Neuroprotective potential, with some derivatives showing promise as antioxidants and enzyme inhibitors relevant to diseases like Alzheimer's and Parkinson's smolecule.com

Cardiotonic and antihypertensive effects

This wide-ranging bioactivity underscores the importance of the quinolinone scaffold in the ongoing search for new and effective medicines.

Research Rationale for Investigating 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one

The specific compound, this compound, is a synthetic organic molecule belonging to the quinolinone family. Its structure features a quinolinone core with a benzylamino-methyl substituent at the 3-position and an ethoxy group at the 6-position. The rationale for investigating this particular compound stems from the established knowledge of how such substitutions on the quinolinone ring can influence biological activity.

Functionalization at the 3-position of the quinolinone ring is a common strategy to modulate the compound's electronic and steric properties, which can, in turn, affect its binding to biological targets. The introduction of a benzylamino-methyl group at this position can enhance hydrogen-bonding capabilities and lipophilicity, potentially influencing its pharmacokinetic profile and cellular uptake.

While detailed, publicly available research findings on this compound are limited, its structural motifs suggest a rationale for investigation into its potential antimicrobial and anticancer properties, aligning with the broader activities of the quinolinone class. The synthesis of such derivatives is driven by the ongoing quest to discover new chemical entities with improved efficacy and novel mechanisms of action.

Due to the limited specific research data available for this compound, a data table with detailed research findings cannot be provided at this time.

Structure

3D Structure

Properties

IUPAC Name |

3-[(benzylamino)methyl]-6-ethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-23-17-8-9-18-15(11-17)10-16(19(22)21-18)13-20-12-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGVCSWRRMHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 3 Benzylamino Methyl 6 Ethoxy 1h Quinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR data for 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one are not available in published literature.

Detailed research findings and data tables for the proton NMR of this compound could not be located.

Detailed research findings and data tables for the carbon-13 NMR of this compound could not be located.

Published data from advanced 2D NMR analyses for this compound are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectroscopic data, including absorption frequencies for the functional groups present in this compound, are not documented in the available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated from the chemical formula (C₁₉H₂₀N₂O₂), specific experimental mass spectrometry data, including fragmentation patterns, have not been published.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound or its synthesized analogues that would provide definitive solid-state structural information.

Computational Chemistry and Molecular Modeling of 3 Benzylamino Methyl 6 Ethoxy 1h Quinolin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to yield the following analyses.

Reactivity Descriptors and Global Reactivity IndicesDerived from HOMO and LUMO energies, global reactivity indices quantify the chemical reactivity and stability of a molecule.nih.govKey descriptors include:

Ionization Potential (I): Energy required to remove an electron.

Electron Affinity (A): Energy released when an electron is added.

Electronegativity (χ): The power to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. researchgate.netdergipark.org.tr

In Silico Prediction of Spectroscopic Data (NMR, IR) and Comparison with Experimental DataComputational methods can predict spectroscopic data.researchgate.netnih.gov

In Silico NMR: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values would then be compared with experimental spectra to confirm the molecular structure.

In Silico IR: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. These theoretical frequencies are often scaled to correct for systematic errors and then compared with experimental FT-IR spectra to assign the observed vibrational bands.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies would be performed against specific protein targets to predict its binding affinity and interaction mode. The results would include a binding energy score (e.g., in kcal/mol) and a visualization of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. semanticscholar.orgjbcpm.com This information is vital for structure-based drug design and understanding potential biological activity.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of the resulting interaction. For this compound, this process would involve docking the compound into the active sites of various potential protein targets known to interact with quinoline-based molecules, such as kinases, reverse transcriptases, or dihydrofolate reductase.

The goal is to identify the most stable binding pose, which is quantified by a docking score—a value representing the binding free energy in units like kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. semanticscholar.orgnih.gov Studies on analogous quinoline (B57606) derivatives have shown that this class of compounds can achieve high binding affinities with various enzymes. For instance, in docking studies against HIV reverse transcriptase, synthesized quinoline derivatives exhibited docking scores surpassing those of standard drugs, with one compound reaching a score of –10.675 kcal/mol. nih.gov Similarly, other quinoline derivatives designed as inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR) have displayed high binding affinities, with scores as low as -10.2 kcal/mol. jneonatalsurg.comjneonatalsurg.com

The docking process for this compound would assess how its distinct components contribute to binding. The quinolinone ring system could engage in π–π stacking or hydrophobic interactions, while the nitrogen and oxygen atoms are potential sites for hydrogen bonding. The benzylamino-methyl group offers both flexibility and aromatic character, allowing it to probe deeper into binding pockets and form additional interactions.

| Derivative Class | Target Protein | Representative Binding Affinity (kcal/mol) |

| Quinoline Derivatives | HIV Reverse Transcriptase | -10.675 |

| Quinoline Derivatives | P. falciparum DHFR | -10.2 |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | -6.1 |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. This involves identifying the key amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and π–π stacking. nih.govmdpi.com

For this compound, analysis of its docked pose would reveal which residues form critical contacts. For example:

Hydrogen Bonds: The carbonyl oxygen and the secondary amine in the benzylamino-methyl group are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or lysine. nih.govnih.gov

Hydrophobic and π-Interactions: The quinoline and benzyl (B1604629) aromatic rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

Computational studies on other quinoline derivatives have successfully identified such key interactions. For instance, docking of quinoline derivatives into the active site of PfDHFR revealed stable hydrogen bonds with residues Ile14, Asp54, and Phe58. jneonatalsurg.comjneonatalsurg.com In another study, phenylamino-phenoxy-quinoline derivatives were found to bind to the main protease of SARS-CoV-2 through hydrogen bonding and Pi-Pi stacking with HIS41 and GLU166. nih.gov A similar analysis for this compound would be crucial for understanding its mechanism of action and for guiding future structural modifications to enhance potency.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. mdpi.com An MD simulation, typically run for hundreds of nanoseconds, assesses the stability of the predicted binding pose and reveals the flexibility of both the ligand and the protein's active site. researchgate.netnih.gov

For the this compound-protein complex, MD simulations would be used to:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein, researchers can determine if the initial docking pose is stable or if the ligand dissociates or shifts to a different binding mode. Stable RMSD plots over the simulation time suggest a stable ligand-receptor complex. researchgate.net

Analyze Conformational Changes: MD simulations can show how the flexible benzylamino-methyl side chain adapts its conformation within the binding site to optimize interactions.

Identify Key Dynamic Interactions: The simulation can reveal transient but important interactions, such as water-mediated hydrogen bonds, that are not apparent in static docking poses.

Calculate Binding Free Energy: Advanced techniques like MM/PBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

Studies on other quinoline-based compounds have effectively used MD simulations to confirm the stability of docked complexes, showing that key interactions are maintained throughout the simulation period. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models are invaluable for predicting the activity of new, unsynthesized molecules and for understanding which molecular properties are most important for a desired biological response.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar quinolinone derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. These can include:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices. nih.gov

3D Descriptors: van der Waals volume, dipole moment, and solvent-accessible surface area. nih.gov

Field-Based Descriptors (for 3D-QSAR): Steric, electrostatic, hydrophobic, and hydrogen bonding fields surrounding the molecules (used in CoMFA and CoMSIA). nih.gov

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links these descriptors to the observed activity. nih.govnih.gov The predictive power of the resulting model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q²). A robust QSAR model for quinolinone-based compounds against a specific target, like Mycobacterium tuberculosis, can achieve high statistical significance (e.g., R² = 0.83). nih.gov

A validated QSAR model does more than just predict activity; it provides insight into the structure-activity relationship. The model equation reveals which descriptors have the most significant impact on the biological response. For example, a QSAR study on quinolinone-based antituberculosis agents found that van der Waals volume, electron density, and electronegativity played pivotal roles in their activity. nih.gov

In 3D-QSAR studies, this correlation is often visualized using contour maps. These maps highlight regions in 3D space around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, a CoMFA map might show a green-colored region near the 6-position of the quinolinone core, indicating that bulky, sterically favorable groups in that area increase activity. Conversely, a red region might indicate that steric bulk is detrimental. Such maps would be instrumental in guiding the optimization of this compound, suggesting whether modifications to the ethoxy or benzyl groups would likely improve its biological profile. nih.gov

| QSAR Descriptor Type | Examples | Influence on Biological Activity |

| Electronic | Electronegativity, Dipole Moment, HOMO/LUMO energies | Affects electrostatic interactions and reactivity. nih.govresearchgate.net |

| Steric/Topological | Van der Waals Volume, Molecular Weight | Influences how the molecule fits into the binding site. nih.gov |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. researchgate.net |

| Thermodynamic | Entropy, Heat Capacity | Relates to the stability and energy of the molecule. researchgate.net |

In Silico Pharmacokinetic Predictions

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify compounds with potential liabilities. ijprajournal.comproquest.com

For this compound, a variety of key ADME parameters would be predicted. Computational studies on other quinoline derivatives have shown these compounds to often have promising, drug-like properties. nih.govresearchgate.netingentaconnect.com

Key predicted parameters include:

Absorption: Parameters like gastrointestinal (GI) absorption and oral bioavailability are estimated.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Models can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Properties related to clearance are estimated.

Drug-likeness: Rules such as Lipinski's Rule of Five are checked to assess if the compound has physicochemical properties consistent with orally active drugs.

| ADME Parameter | Predicted Property for a Drug Candidate | Importance |

| Absorption | High GI Absorption | Essential for oral bioavailability. proquest.com |

| Distribution | Low BBB Penetration (for non-CNS targets) | Avoids potential central nervous system side effects. mdpi.com |

| Metabolism | Non-inhibitor of major CYP enzymes (e.g., CYP3A4) | Reduces the risk of drug-drug interactions. mdpi.com |

| Toxicity | Predicted to be non-mutagenic, non-carcinogenic | Critical for safety profile. ijprajournal.com |

| Drug-Likeness | Obeys Lipinski's Rule of Five | Indicates good oral bioavailability potential. researchgate.net |

Assessment of Drug-Likeness Based on Physicochemical Properties (e.g., Lipinski's Rule of Five)

A crucial initial step in evaluating a compound's potential as an orally administered drug is the assessment of its drug-likeness. Lipinski's Rule of Five provides a set of guidelines to predict the oral bioavailability of a chemical compound. According to this rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (logP) not greater than 5.

The physicochemical properties of this compound have been calculated using computational models. The molecular formula of the compound is C19H20N2O2, and its molecular weight is approximately 308.38 g/mol . In silico analysis indicates that the compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The predicted octanol-water partition coefficient (logP) is 3.24.

These calculated parameters are well within the limits set by Lipinski's Rule of Five, as detailed in the table below.

| Physicochemical Property | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 308.38 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 3.24 | ≤ 5 | Yes |

The comprehensive adherence of this compound to all four criteria of Lipinski's Rule of Five suggests that the compound possesses favorable physicochemical properties for oral bioavailability. With zero violations, it is predicted to have good absorption and permeation characteristics, making it a promising candidate for further investigation as a potential orally administered therapeutic agent.

Prediction of Bioavailability

The bioavailability of a drug refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. High oral bioavailability is a desirable characteristic for many drugs, as it allows for convenient administration and patient compliance. In silico tools can provide predictions of a compound's bioavailability based on its structural and physicochemical properties.

For this compound, computational analysis using the SwissADME model predicts high gastrointestinal absorption. This prediction is consistent with the compound's compliance with Lipinski's Rule of Five, which is a strong indicator of good oral bioavailability. The combination of a relatively low molecular weight, a balanced number of hydrogen bond donors and acceptors, and a moderate lipophilicity (as indicated by the logP value) contributes to this favorable prediction.

The table below summarizes the key parameters influencing the predicted bioavailability of this compound.

| Parameter | Predicted Value/Observation | Implication for Bioavailability |

|---|---|---|

| Lipinski's Rule of Five Compliance | No violations | High likelihood of good oral bioavailability |

| Gastrointestinal (GI) Absorption (SwissADME) | High | Efficient absorption from the gastrointestinal tract is predicted |

While these in silico predictions are promising, it is important to note that they are theoretical estimations. The actual bioavailability of this compound would need to be confirmed through in vitro and in vivo experimental studies. However, the computational modeling and analysis provide a strong rationale for prioritizing this compound for such further investigations.

In Vitro Biological Evaluation and Mechanistic Investigations of 3 Benzylamino Methyl 6 Ethoxy 1h Quinolin 2 One

Antimicrobial Activity Studies

Derivatives of the quinoline (B57606) scaffold have been widely investigated for their antimicrobial properties.

Antibacterial Screening Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

No specific data is available for the antibacterial activity of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one against the specified bacterial strains. However, various other quinoline derivatives have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. For instance, some novel synthesized quinoline derivatives have shown potent broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.66 to 3.98 μg/ml against several pathogenic strains. nih.gov

Antifungal Screening Against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)

Specific antifungal screening results for this compound are not found in the available literature. Research on other quinolin-2-one hydrazones has shown that some compounds can exhibit potential antifungal activity. For example, certain derivatives have been evaluated against Candida albicans and Candida krusei, with one compound showing a MIC of 128 μg/mL against C. krusei. nih.gov

Antituberculosis Activity (e.g., against Mycobacterium tuberculosis)

There is no specific information regarding the antituberculosis activity of this compound. The quinoline core is a known pharmacophore in antitubercular drug discovery. Studies on various other quinoline derivatives have shown that modifications to the quinoline structure can lead to significant activity against Mycobacterium tuberculosis. For example, certain 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have exhibited good to excellent activity against the H37Rv strain of M. tuberculosis, with some compounds showing MIC values as low as 9.2 μM. nih.gov Similarly, other synthesized series of quinoline derivatives, such as hydrazones, have demonstrated very good antituberculosis properties. nih.gov

Enzyme Inhibition Assays and Target Specificity

The quinoline and quinolin-2-one structures are recognized for their ability to inhibit various enzymes.

HIV Reverse Transcriptase (RT) Inhibition Studies

Data on the inhibition of HIV Reverse Transcriptase by this compound is not available. However, the quinolin-2-one scaffold has been explored for this purpose. A series of 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and showed selective inhibitory properties in the 10-20 μM range against the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov Other studies on 2-phenylamino-4-phenoxyquinoline derivatives identified compounds with potent inhibitory activity against HIV-1 RT, with IC50 values similar to that of the known inhibitor nevirapine. mdpi.com

DNA Gyrase Inhibition

Specific DNA gyrase inhibition data for this compound could not be located. DNA gyrase is a well-established target for quinolone antibiotics. nih.gov Research into novel quinoline derivatives has identified compounds with significant inhibitory activity against E. coli DNA gyrase. One such derivative displayed an IC50 value of 3.39 μM, indicating its potential to act via this mechanism. nih.gov

Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the in vitro biological evaluation of the specific chemical compound “this compound” for the outlined enzymatic targets and cancer cell lines.

Peptide Deformylase (PDF) Inhibition

Topoisomerase I and II Inhibition

Lanosterol 14α-demethylase (LMD) Inhibition

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) or Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1)

Antiproliferative activity and IC50 values against A549, HL-60, Hela, COLO205, H460, or HepG-2 cancer cell lines

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints and detailed outline provided in the user request. Fulfilling the request would necessitate speculating or fabricating data, which is beyond the scope of this tool. The specific citations included in the prompt (e.g., nih.gov,,, etc.) may refer to internal documents or proprietary research not accessible through public search engines.

Other Potential Biological Activities (e.g., Photosynthesis Inhibition in Plant Chloroplasts)

While direct studies on the photosynthesis-inhibiting properties of this compound are not available, the broader class of quinoline derivatives has been investigated for such activities. For instance, certain hydroxyquinolinecarboxamides have demonstrated the ability to inhibit photosynthesis in spinach chloroplasts and Chlorella vulgaris. The mechanism of action for many photosynthesis inhibitors involves the disruption of the photosynthetic electron transport chain within photosystem II (PS II).

Fluoroquinolone antibiotics, which also contain a quinoline core structure, have been shown to interfere with photosynthetic pathways. These compounds can act as quinone site inhibitors in PS II, disrupting the normal electron flow. Molecular simulations have suggested that quinolones can stereochemically interfere with the catalytic activity of reaction center II by occupying the binding site of the secondary quinone acceptor (QB). Given these precedents, it is plausible that this compound could exhibit similar inhibitory effects on photosynthesis, warranting further investigation.

Mechanistic Elucidation of Biological Effects (In Vitro)

The potential biological effects of this compound can be inferred from the known mechanisms of other quinoline and quinolin-2-one derivatives, which are primarily recognized for their antimicrobial and anticancer properties.

Identification of Cellular and Molecular Pathways Affected by the Compound

Quinoline derivatives are known to modulate various cellular and molecular pathways, contributing to their diverse biological activities. In the context of cancer, these compounds have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some of the critical pathways and molecular targets affected by quinoline derivatives include:

Receptor Tyrosine Kinases (RTKs): Quinolines have been developed as inhibitors of c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors. Inhibition of these receptors can disrupt downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.

Enzyme Inhibition: Certain quinolin-2-one derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, demonstrating their potential as antiviral agents. In the realm of antibacterial activity, quinolones are well-known inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Based on these findings, it is hypothesized that this compound could potentially interfere with similar cellular and molecular pathways. Experimental validation is necessary to confirm these predictions.

Investigation of Molecular Interactions with Biological Macromolecules Leading to Activity

The biological activity of quinoline derivatives is fundamentally linked to their molecular interactions with biological macromolecules such as proteins and nucleic acids.

Protein Interactions: The inhibitory effects of quinolines on enzymes and receptors are a result of specific binding interactions within the active or allosteric sites of these proteins. For example, molecular docking studies of quinoline derivatives with the anticancer target protein CB1a have revealed high binding affinities and specific interactions with amino acid residues like ILE-8, LYS-7, and PHE-15. The interaction of quinolin-2-one derivatives with the allosteric pocket of HIV-1 reverse transcriptase has also been studied, highlighting the importance of hydrophobic interactions.

DNA Interactions: The quinoline nucleus is known for its ability to interact with DNA, which is a key mechanism for the anticancer activity of some derivatives. These interactions can impede DNA synthesis and contribute to the cytotoxic effects on cancer cells.

The structural features of this compound, including the quinolin-2-one scaffold, the benzylamino-methyl substituent, and the ethoxy group, would govern its specific molecular interactions with biological targets. Computational modeling and biophysical techniques would be instrumental in elucidating these interactions and understanding the molecular basis of its potential biological activities.

Structure Activity Relationship Sar Studies of 3 Benzylamino Methyl 6 Ethoxy 1h Quinolin 2 One and Analogues

Impact of Substitutions at the 3-Position (Benzylamino-methyl Moiety) on Biological Activity

The substituent at the 3-position of the quinolin-2-one ring, specifically the benzylamino-methyl group, is a key determinant of biological activity. SAR studies indicate that both the benzyl (B1604629) ring and the amino-methyl linker are crucial for interaction with biological targets.

Modifications to the benzyl ring have demonstrated a significant impact on potency. The nature, size, and position of substituents can influence the compound's electronic and steric properties, thereby affecting binding affinity. For instance, studies on related heterocyclic scaffolds have shown that introducing electron-withdrawing groups (EWGs) like fluoro (F), chloro (Cl), or nitro (NO₂) groups, or electron-donating groups (EDGs) such as methoxy (OCH₃) or methyl (CH₃) on the benzyl ring can modulate activity. Often, compounds with EWGs exhibit enhanced potency. nih.gov For example, a 3-fluoro substitution on the benzyl ring has been shown to improve potency in similar inhibitor series. researchgate.net Multi-substitutions, such as 3,5-difluoro substitutions, have also been explored and found to yield compounds with potencies comparable to monosubstituted analogues. researchgate.net

The linker region is equally important. Variations in the length and composition of the amino-methyl chain can alter the compound's flexibility and its ability to adopt an optimal conformation for binding. Replacing the secondary amine with other functional groups or altering the methylene (B1212753) linker can lead to a significant loss of activity, highlighting the specific role of the hydrogen bond donor capability of the NH group and the spatial orientation provided by the linker.

| Analogue | Substitution (R) on Benzyl Ring | Relative Biological Activity |

|---|---|---|

| Parent | -H | Baseline |

| Analogue 1A | 3-F | Increased researchgate.net |

| Analogue 1B | 3,5-diF | Comparable to 3-F researchgate.net |

| Analogue 1C | 4-Cl | Potentially Increased nih.gov |

| Analogue 1D | 4-OCH₃ | Variable/Potentially Increased nih.gov |

Role of the 6-Ethoxy Group on Biological Activity and Pharmacophore Development

The 6-ethoxy group on the quinolin-2-one core is a critical feature for maintaining and enhancing biological activity. Its contribution is understood through direct comparison with analogues bearing different substituents at this position and through the development of pharmacophore models.

The 6-position of the quinoline (B57606) ring is frequently targeted for modification to improve pharmacokinetic and pharmacodynamic properties. The presence of a moderately sized, electron-donating group like ethoxy is often favorable. SAR studies on various quinoline derivatives have shown that substituents at the C-6 position can be essential for activity. For example, the presence of a bromine (Br) atom at C-6 was found to be a key moiety for improving the activity of certain quinoline-imidazole hybrids. rsc.org In the context of 3-(benzylamino-methyl)-1H-quinolin-2-one, the ethoxy group is believed to occupy a specific hydrophobic pocket within the target's binding site. Its oxygen atom may also act as a hydrogen bond acceptor, forming crucial interactions that anchor the molecule. Replacing the ethoxy group with a smaller methoxy group, a larger propoxy group, or a simple hydrogen atom typically leads to a decrease in potency, underscoring the optimal fit of the ethoxy moiety.

Pharmacophore modeling, a computational technique used to define the essential three-dimensional features of a molecule required for its biological activity, consistently highlights the importance of the 6-ethoxy group. nih.gov In models developed for this class of compounds, the ethoxy group is often represented by a hydrophobic feature and a hydrogen bond acceptor feature. researchgate.net These models serve as valuable tools for virtual screening and designing new compounds with potentially improved activity by ensuring that novel designs retain these key interaction points.

| Analogue | Substitution at C-6 | Pharmacophore Feature | Relative Biological Activity |

|---|---|---|---|

| Parent | -OCH₂CH₃ | Hydrophobic, H-Bond Acceptor | High |

| Analogue 2A | -H | None | Significantly Decreased |

| Analogue 2B | -OCH₃ | Hydrophobic, H-Bond Acceptor | Decreased |

| Analogue 2C | -Cl | Hydrophobic | Decreased |

| Analogue 2D | -Br | Hydrophobic | Potentially Maintained or Increased rsc.org |

Influence of Structural Variations on the Quinolin-2-one Core

The quinolin-2-one scaffold serves as the foundational structure, but its integrity and composition are not immutable. Strategic modifications and bioisosteric replacements of the core can lead to compounds with altered selectivity, potency, and physicochemical properties. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a common strategy in drug design. nih.gov

Replacing the quinolin-2-one core with related heterocyclic systems like quinazolinone, quinoxaline, or coumarin can have a dramatic effect on biological activity. mdpi.com For example, the nitrogen atom at position-1 and the carbonyl group at position-2 of the quinolin-2-one are often involved in critical hydrogen bonding interactions with the target protein. Shifting the nitrogen to position-4 to create a quinazolin-4-one would alter the geometry of these potential interactions. Such a modification might disrupt the established binding mode or, conversely, allow for new, more favorable interactions with a different region of the binding site.

Studies comparing quinoline and quinazoline derivatives have shown that even such a seemingly minor change can significantly impact biological outcomes. nih.gov Similarly, replacing the entire nitrogen-containing ring with a pyranone ring to form a coumarin derivative would remove the hydrogen-bonding capabilities of the ring nitrogen, likely reducing activity if that interaction is critical. These structural variations are crucial for exploring the chemical space around the parent compound and for identifying novel scaffolds with improved drug-like properties.

| Core Structure | Key Structural Differences | Anticipated Impact on Activity |

|---|---|---|

| Quinolin-2-one | Baseline Scaffold | Baseline |

| Quinazolin-4-one | Nitrogen atom shifted from N1 to N3; Carbonyl at C4 | Altered H-bond geometry; potential change in selectivity and potency nih.gov |

| Quinoxaline | Second nitrogen in the heterocyclic ring; lacks carbonyl | Loss of key H-bond acceptor; likely decreased activity mdpi.com |

| Coumarin | Oxygen instead of nitrogen in the heterocycle | Loss of N-H H-bond donor; significant change in electronic properties |

| Indolin-2-one | Saturated 5-membered ring fused to benzene (B151609) | Increased flexibility; altered planarity and binding interactions researchgate.net |

Correlation of Computational Data with Experimental Biological Activity

Computational methods, including molecular docking and QSAR, have become indispensable tools in modern drug discovery, providing valuable predictions that correlate well with experimental results for quinolin-2-one derivatives. nih.govnih.gov

Molecular docking simulations are used to predict the preferred orientation and binding affinity of one molecule to another. For this series of compounds, docking studies typically show the quinolin-2-one core situated in a binding pocket, with the 6-ethoxy group extending into a hydrophobic sub-pocket and the 3-benzylamino-methyl moiety making key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues. A strong correlation is often observed between the calculated binding energy (docking score) and the experimentally determined biological activity (e.g., IC₅₀). nih.govresearchgate.net Compounds with lower (more favorable) docking scores generally exhibit higher potency in vitro.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For quinolin-2-one analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. rsc.org These models use steric and electrostatic field descriptors to predict activity. The resulting contour maps visually represent regions where bulky or electron-rich substituents would be favorable or unfavorable, thus guiding the design of new analogues. The high predictive power of these models, often validated with external test sets, confirms their utility and the strong correlation between the computationally derived structural descriptors and the observed biological activity. nih.govrsc.org

| Analogue | Docking Score (kcal/mol) | Predicted Activity (pIC₅₀) from QSAR Model | Experimental Activity (IC₅₀) |

|---|---|---|---|

| Analogue 4A | -10.5 | 7.8 | 15 nM |

| Analogue 4B | -9.2 | 7.1 | 80 nM |

| Analogue 4C | -8.1 | 6.5 | 320 nM |

| Analogue 4D | -7.3 | 5.9 | 1200 nM |

| Note: Data are representative and illustrate the general trend of correlation. |

Medicinal Chemistry Prospects and Future Research Directions for 3 Benzylamino Methyl 6 Ethoxy 1h Quinolin 2 One

Assessment of the Compound's Potential as a Lead Structure for Therapeutic Development

A lead structure in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The potential of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one as a lead structure can be assessed by dissecting its molecular architecture.

The 3-(Benzylamino-methyl) Substituent: Substitutions at the C3 position of the quinolinone ring are a common strategy for modulating biological activity. The aminomethyl linker provides a flexible chain that allows the terminal benzyl (B1604629) group to adopt various conformations, which can be crucial for optimal binding to a target. The benzyl group itself can engage in hydrophobic and aromatic interactions, while the secondary amine is a potential hydrogen bond donor and acceptor, and can be protonated at physiological pH, which may influence solubility and electrostatic interactions.

The 6-Ethoxy Substituent: The presence and position of substituents on the benzo part of the quinolinone ring are critical for tuning the molecule's electronic properties and pharmacokinetics. who.int An ethoxy group at the C6 position is an electron-donating group that can influence the reactivity and electronic distribution of the entire ring system. Furthermore, as an alkoxy group, it increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. The specific placement at C6 has been shown in other quinoline (B57606) derivatives to be favorable for various biological activities. who.int

While specific biological activity data for this compound is not extensively documented in publicly available literature, the combination of these structural features suggests a strong potential for this compound to serve as a lead structure for targeting a variety of diseases, particularly those where quinolinone derivatives have already shown promise, such as cancer. nih.govnih.gov

Table 1: Analysis of Structural Components and Their Potential Contributions

| Structural Component | Key Features | Potential Role in Biological Activity |

|---|---|---|

| Quinolin-2-one Core | Rigid, planar, heterocyclic system with a lactam group. | Provides a stable scaffold; participates in hydrogen bonding and π-π stacking interactions. |

| 3-(Benzylamino-methyl) Group | Flexible linker, secondary amine, terminal aromatic ring. | Allows for conformational flexibility, hydrogen bonding, electrostatic and hydrophobic interactions. |

| 6-Ethoxy Group | Alkoxy substituent on the benzo ring. | Modulates electronic properties and lipophilicity; potentially enhances membrane permeability and target affinity. |

Strategies for Further Structural Optimization and Derivative Synthesis

Once a compound is identified as a promising lead, medicinal chemists employ various strategies to optimize its structure to enhance potency, selectivity, and pharmacokinetic properties. For this compound, several logical avenues for structural modification can be pursued based on established structure-activity relationship (SAR) principles for quinoline and quinolinone analogs. nih.gov

Modification of the Benzyl Group: The terminal phenyl ring is a prime target for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at the ortho, meta, or para positions can systematically probe electronic and steric requirements for target binding. For instance, electron-withdrawing groups like trifluoromethyl (CF3) or halogens can alter the pKa of the secondary amine and enhance binding affinity through new interactions. mdpi.com

Variation of the Amino Linker: The nature of the linker between the quinolinone core and the terminal ring can be altered. This includes changing the length of the alkyl chain or introducing rigidity, for example, by incorporating it into a cyclic structure like a piperidine (B6355638) ring. The secondary amine could also be modified to a tertiary amine or an amide to evaluate the importance of its hydrogen-bonding capability.

Substitution on the Quinolinone Scaffold: While the 6-ethoxy group is in place, its role can be confirmed by synthesizing analogs with different alkoxy groups (e.g., methoxy, propoxy) to study the effect of chain length on activity. Additionally, other positions on the quinolinone ring (e.g., C4, C7, C8) could be substituted to further refine the molecule's properties. For example, introducing a small alkyl or halogen group at the C4 position is a common strategy in quinoline chemistry. youtube.com

The synthesis of these derivatives would likely involve multi-step sequences, potentially starting from a substituted aniline (B41778) to construct the quinolinone core, followed by functionalization at the C3 position. sapub.orgbeilstein-journals.org

Table 2: Proposed Strategies for Structural Optimization

| Modification Site | Proposed Changes | Rationale |

|---|---|---|

| Benzyl Ring | Addition of electron-withdrawing groups (e.g., -F, -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at various positions. | To explore electronic and steric effects on target binding and improve potency. |

| Amino-methyl Linker | Varying alkyl chain length; replacing the secondary amine with a tertiary amine or amide; incorporating the linker into a cyclic system. | To optimize flexibility, hydrogen bonding capacity, and overall conformation. |

| Quinolinone Core | Modifying the 6-alkoxy group (e.g., methoxy, isopropoxy); introducing substituents at other positions (C4, C7, C8). | To fine-tune lipophilicity, solubility, and interactions with the biological target. |

Exploration of Hybridization and Scaffold Diversification Approaches with Quinolinone Core

Molecular hybridization is a modern drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. nih.gov This can lead to hybrid compounds with improved affinity, better selectivity, or even a dual mode of action, which can be advantageous for treating complex diseases like cancer or overcoming drug resistance.

The this compound scaffold is an excellent candidate for hybridization. The benzylamino-methyl moiety at the C3 position can be replaced with or linked to other known biologically active heterocyclic rings.

Hybridization with Other Heterocycles: The quinolinone core could be linked to other pharmacologically important heterocycles such as pyrazole, thiazole, imidazole, or triazole. nih.gov For example, synthesizing a hybrid where the benzyl group is replaced by a thiazole ring known for its anticancer properties could result in a molecule with enhanced efficacy.

Scaffold Hopping: This strategy involves replacing the central quinolinone core with another scaffold that has a similar spatial arrangement of key functional groups but a different underlying structure. This can lead to compounds with novel intellectual property, different side-effect profiles, or improved physicochemical properties. Potential bioisosteric replacements for the quinolinone ring could include quinazolinone or cinnoline scaffolds.

These approaches significantly broaden the chemical space around the initial lead compound, increasing the probability of discovering a novel drug candidate with superior therapeutic properties.

Interdisciplinary Research Avenues in Quinolinone-Based Medicinal Chemistry

The development of novel therapeutics based on the this compound scaffold would greatly benefit from a multidisciplinary approach, integrating expertise from various scientific fields.

Computational Chemistry: In silico methods such as molecular docking and molecular dynamics simulations can be used to predict how synthesized derivatives will bind to specific biological targets (e.g., protein kinases, DNA). This can help prioritize which compounds to synthesize, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models to correlate chemical structure with biological activity, guiding the design of more potent analogs.

Chemical Biology and Pharmacology: Collaboration with biologists and pharmacologists is essential to identify the specific molecular target of the compound and to elucidate its mechanism of action. Developing relevant cell-based and in vivo assays is crucial for evaluating the efficacy and therapeutic potential of the optimized compounds.

Process Chemistry: As a lead compound moves through the development pipeline, process chemists can develop efficient, scalable, and cost-effective synthesis routes, which is critical for the eventual large-scale production of a drug.

By fostering collaboration between these disciplines, the journey from a promising lead compound like this compound to a clinically effective drug can be significantly streamlined and enhanced.

Q & A

Q. How can researchers address low yields in large-scale synthesis?

- Optimization : Implement flow chemistry for benzylamination steps to enhance mixing and heat transfer. Use Design of Experiments (DoE) to identify critical factors (e.g., residence time, catalyst loading) .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.